molecular formula C15H14OS B8739697 1-[2-(Benzylsulfanyl)phenyl]ethan-1-one CAS No. 40142-77-6

1-[2-(Benzylsulfanyl)phenyl]ethan-1-one

Cat. No.: B8739697
CAS No.: 40142-77-6
M. Wt: 242.3 g/mol
InChI Key: MGMVOBIFEUMWBE-UHFFFAOYSA-N
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Description

1-[2-(Benzylsulfanyl)phenyl]ethan-1-one is a sulfur-containing aromatic ketone characterized by a benzylsulfanyl (C₆H₅CH₂S-) substituent at the ortho position of the acetophenone scaffold. This compound’s structure combines the electron-withdrawing ketone group with the sulfur-based benzylsulfanyl moiety, which may enhance its reactivity and biological activity. Its synthesis typically involves nucleophilic substitution or transition metal-catalyzed reactions, as seen in analogous derivatives .

Properties

CAS No.

40142-77-6

Molecular Formula

C15H14OS

Molecular Weight

242.3 g/mol

IUPAC Name

1-(2-benzylsulfanylphenyl)ethanone

InChI

InChI=1S/C15H14OS/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3

InChI Key

MGMVOBIFEUMWBE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1SCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Antifungal Activity of Selected Analogues

Compound Target Pathway Efficacy (vs. Control) Reference
5w Ergosterol biosynthesis High
5a Ergosterol biosynthesis Moderate
Fluconazole (Standard) Cytochrome P450 inhibition High N/A

Derivatives with Anti-Inflammatory Properties

The anti-inflammatory activity of thioether-containing compounds is influenced by substituent electronegativity and ring systems:

  • Compounds 4a and 4b (): These benzimidazole-oxadiazole hybrids exhibit 63.35% and comparable inhibition against carrageenan-induced inflammation, slightly lower than diclofenac (68.94%). The thioacetamide linkage and oxadiazole ring enhance their potency by modulating cyclooxygenase (COX) pathways .

Table 2: Anti-Inflammatory Activity Comparison

Compound % Inhibition (Carrageenan Model) Reference
4a 63.35%
Diclofenac (Standard) 68.94%

Melting Points and Yields

  • 1f () : A dimethyl(oxo)-λ⁶-sulfanylidene derivative with a chloromethylphenyl group. Melting point: 137.3–138.5°C , synthesized via Ru(II) catalysis .
  • QD10 () : A piperazine-benzoyl derivative. Melting point: 148.4–151.4°C , yield: 62% .
  • 1-(2-(2,4-dimethylphenoxy)phenyl)ethan-1-one (): Synthesized in 81% yield as a colorless oil, contrasting with solid-state analogues .

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